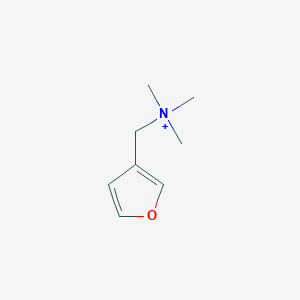![molecular formula C36H28I3OP2Re+ B14324599 [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium CAS No. 107060-21-9](/img/structure/B14324599.png)
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is a complex organophosphorus compound that incorporates rhenium, a transition metal known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium typically involves multiple steps, starting with the preparation of the phosphanyl ligand. The ligand is synthesized through a series of iodination and phosphanylation reactions. The final step involves the coordination of the ligand with a rhenium precursor under controlled conditions, often requiring inert atmospheres and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, often using reducing agents like hydrides or metals.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of polar solvents and catalysts to facilitate ligand exchange.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) complexes, while reduction could produce rhenium(III) species.
Scientific Research Applications
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential as a radiopharmaceutical, particularly in imaging and cancer therapy.
Medicine: Its unique properties make it a candidate for developing new therapeutic agents.
Industry: The compound’s catalytic properties are explored for industrial processes, such as polymerization and fine chemical synthesis.
Mechanism of Action
The mechanism of action of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. This coordination ability is crucial for its catalytic and therapeutic applications, where it can facilitate specific chemical transformations or target biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and catalysis.
Gold(III) Metalloantibiotic: Explored for its antimicrobial properties.
Uniqueness
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is unique due to its incorporation of rhenium, which imparts distinct chemical properties not found in similar compounds. Its ability to form stable complexes and participate in a wide range of reactions makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
107060-21-9 |
|---|---|
Molecular Formula |
C36H28I3OP2Re+ |
Molecular Weight |
1105.5 g/mol |
IUPAC Name |
[(2,3-diiodophenyl)-iodo-diphenyl-λ5-phosphanyl]oxy-triphenylphosphanium;rhenium |
InChI |
InChI=1S/C36H28I3OP2.Re/c37-34-27-16-28-35(36(34)38)42(39,32-23-12-4-13-24-32,33-25-14-5-15-26-33)40-41(29-17-6-1-7-18-29,30-19-8-2-9-20-30)31-21-10-3-11-22-31;/h1-28H;/q+1; |
InChI Key |
SOISVEIVHGIWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)OP(C4=CC=CC=C4)(C5=CC=CC=C5)(C6=C(C(=CC=C6)I)I)I.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



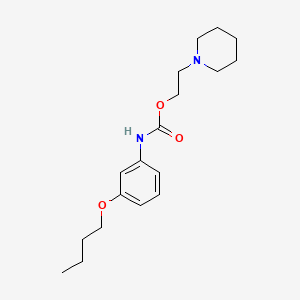
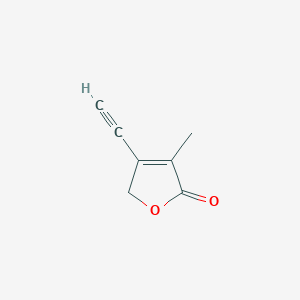
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
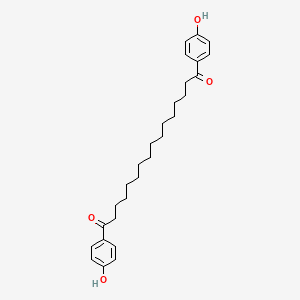
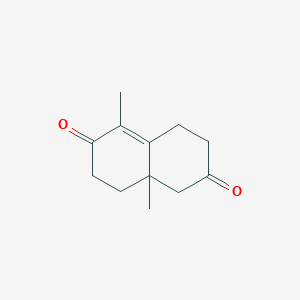
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
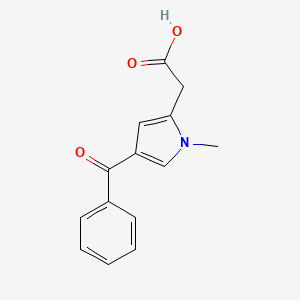
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
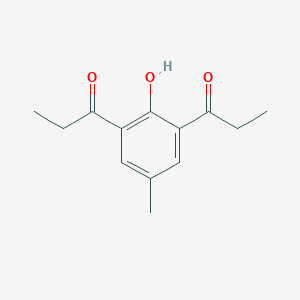
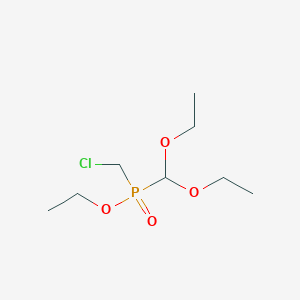
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
